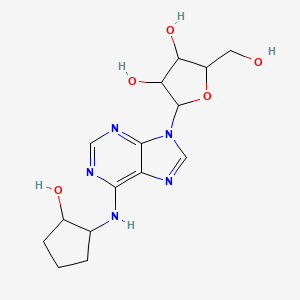
Saphenamycin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Saphenamycin is an antibiotic compound with the molecular formula C23H18N2O5. It is produced by the bacterium Streptomyces canarius and other Streptomyces species . This compound belongs to the phenazine class of antibiotics and exhibits a broad range of biological activities, including antibacterial, antitumor, and mosquito larvicidal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Saphenamycin can be synthesized through a series of chemical reactions starting from anthranilic acid. The synthesis involves the Wohl-Aue reaction, which allows the preparation of suitably substituted phenazines in a single reaction from easily available starting materials . The process includes heating anthranilic acid with ethylene acetal, followed by deprotection with acetone and p-toluenesulfonic acid to yield 6-acetylphenazine-1-carboxylic acid. Reduction of this intermediate with sodium borohydride furnishes racemic saphenic acid, which is then esterified to produce this compound .
Industrial Production Methods: Industrial production of this compound involves culturing Streptomyces canarius in a suitable medium under controlled conditions. The medium typically contains glycerol, soluble starch, soybean meal, fish meal, and calcium carbonate. The cultured broth is then filtered, and this compound is extracted using methanol. The crude extract is purified by silica gel column chromatography and recrystallized from chloroform and n-hexane to yield pure this compound .
Chemical Reactions Analysis
Types of Reactions: Saphenamycin undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride is commonly used for the reduction of this compound intermediates during its synthesis.
Substitution: Esterification reactions are used to modify the saphenic acid intermediate to produce this compound.
Major Products Formed: The major products formed from these reactions include 6-acetylphenazine-1-carboxylic acid and racemic saphenic acid, which are key intermediates in the synthesis of this compound .
Scientific Research Applications
Saphenamycin has a wide range of scientific research applications:
Mechanism of Action
Saphenamycin exerts its effects by interfering with bacterial cell wall synthesis and inhibiting DNA replication. It binds to bacterial enzymes involved in these processes, leading to cell death. The compound also exhibits antitumor activity by inducing apoptosis in cancer cells through the inhibition of topoisomerase enzymes .
Comparison with Similar Compounds
Phenazine-1-carboxylic acid: Another phenazine derivative with antibacterial properties.
6-Acetylphenazine-1-carboxylic acid: An intermediate in the synthesis of saphenamycin with similar biological activities.
Uniqueness: this compound is unique due to its broad-spectrum biological activities, including antibacterial, antitumor, and mosquito larvicidal properties. Its ability to target multiple pathways in bacteria and cancer cells makes it a versatile compound for various scientific and industrial applications .
Properties
CAS No. |
83198-27-0 |
|---|---|
Molecular Formula |
C23H18N2O5 |
Molecular Weight |
402.4 g/mol |
IUPAC Name |
6-[1-(2-hydroxy-6-methylbenzoyl)oxyethyl]phenazine-1-carboxylic acid |
InChI |
InChI=1S/C23H18N2O5/c1-12-6-3-11-18(26)19(12)23(29)30-13(2)14-7-4-9-16-20(14)24-17-10-5-8-15(22(27)28)21(17)25-16/h3-11,13,26H,1-2H3,(H,27,28) |
InChI Key |
AXHGAUSFRHOIGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)O)C(=O)OC(C)C2=C3C(=CC=C2)N=C4C(=N3)C=CC=C4C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[[2-[[2-acetamido-2-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)acetyl]amino]-4-methylpentanoyl]amino]-4-[[1-[[1-[[1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]-methylamino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B10781622.png)
![N-ethyl-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-10-amine](/img/structure/B10781625.png)

![N-(1,3,4,5-Tetrahydro-6-methoxybenz[cd]indol-4-yl)acetamide](/img/structure/B10781641.png)


![10-(Ethylamino)-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one](/img/structure/B10781667.png)
![6-{[(4-Benzenesulfonyl-phenyl)-prop-2-ynyl-amino]-methyl}-2-methyl-3H-quinazolin-4-one](/img/structure/B10781680.png)

![4-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-3-[[2-(1H-indol-3-ylmethyl)-2-methyl-3,13-dioxo-1,4-diazacyclotridecane-5-carbonyl]amino]-4-oxobutanoic acid](/img/structure/B10781691.png)

![[3-(3-Nitro-benzyl)-2,6-dioxo-3,6-dihydro-2H-pyrimidin-1-yl]-acetic acid](/img/structure/B10781712.png)
![4-[1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-phenylpent-1-enyl]phenol](/img/structure/B10781713.png)
